Grossman's sealer
Overview
Description
Grossman's sealer is an ester of capric fatty acid with polyglycerol containing three glyceryl units. It is a PEG-free, biodegradable, and water-soluble surfactant that enables clear final products. This compound is widely used in personal care products such as shampoos, body washes, shower gels, hand washes, and baby washes due to its multifunctional properties .
Preparation Methods
Grossman's sealer is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil. Typically, three glycerin molecules react with one molecule of capric acid to produce polyglyceryl-3 caprate. The reaction is often catalyzed by acidic or basic conditions .
In industrial production, the process is scaled up to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The resulting product is then purified and tested to meet industry standards.
Chemical Reactions Analysis
Grossman's sealer primarily undergoes esterification reactions. The esterification process involves the reaction of glycerin with capric acid under acidic or basic conditions to form the ester bond. This compound is relatively stable and does not readily undergo oxidation or reduction reactions under normal conditions .
Common reagents used in the esterification process include sulfuric acid or sodium hydroxide as catalysts. The major product formed from this reaction is polyglyceryl-3 caprate, with water as a byproduct.
Scientific Research Applications
Grossman's sealer finds diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a surfactant and emulsifier in various formulations. Its ability to blend water and oil-based ingredients makes it valuable in creating stable emulsions for cosmetic and pharmaceutical products .
In biology and medicine, polyglyceryl-3 caprate is used in formulations for skincare and hair care products due to its gentle yet effective cleansing properties. It is suitable for sensitive skin and helps improve product texture and stability .
In the industrial sector, polyglyceryl-3 caprate is used in the production of personal care products, where it enhances the overall efficacy and user experience of the formulations. Its multifunctional properties make it a cost-effective ingredient in various applications .
Mechanism of Action
Grossman's sealer exerts its effects primarily through its surfactant and emulsifying properties. As a surfactant, it reduces the surface tension between water and oil, allowing them to mix and form stable emulsions. This property is crucial in creating smooth and luxurious cosmetic formulations .
The molecular targets and pathways involved in its mechanism of action include the interaction with the lipid bilayer of the skin, enhancing the penetration and efficacy of active ingredients in skincare products. Additionally, its mild nature ensures that it does not cause irritation or allergic reactions, making it suitable for sensitive skin .
Comparison with Similar Compounds
Grossman's sealer is often compared with other similar compounds such as polyglyceryl-3 caprylate, glyceryl stearate, sorbitan stearate, and cetearyl alcohol. While all these compounds serve as emulsifiers and surfactants, polyglyceryl-3 caprate stands out due to its PEG-free, biodegradable, and water-soluble nature .
Polyglyceryl-3 Caprylate: Similar to polyglyceryl-3 caprate, it is used as a co-emulsifier with proven anti-microbial properties.
Glyceryl Stearate: Commonly used as an emulsifying agent in cosmetics, but it is not PEG-free.
Sorbitan Stearate: Another emulsifier used in personal care products, but it does not offer the same level of biodegradability.
Cetearyl Alcohol: Used as an emulsifying and thickening agent, but it lacks the multifunctional properties of polyglyceryl-3 caprate.
Properties
InChI |
InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNCQODCNURD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH2+]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7664-93-9, 14808-79-8 | |
Record name | Sulfuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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